molecular formula C11H11N3S B8279627 N-[6-Methylisoquinol-5-yl]thiourea

N-[6-Methylisoquinol-5-yl]thiourea

Cat. No. B8279627
M. Wt: 217.29 g/mol
InChI Key: PZPRNPAXNPDQKD-UHFFFAOYSA-N
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Patent
US05880135

Procedure details

1.7 g of ammonium thiocyanate are dissolved in 30 ml of acetone, 2.6 ml of benzoyl chloride are then added and the reaction mixture is heated at reflux for 15 minutes. 2.7 g of 6-methyl-5-isoquinolylamine (Compound 28), dissolved in 20 ml of acetone, are added. The reaction mixture is heated for 30 minutes and then evaporated to dryness. The residue is taken up in water and the remaining precipitate is filtered off. The compound thus obtained is deprotected with 10 ml of a 30% ammonia solution and 20 ml of ethanol at reflux for 2 hours. Evaporation is carried out to dryness and the residue is triturated in a 75/25 (v/v) ethyl acetate/hexane mixture, to obtain 3.5 g of a white powder. 1H NMR (CDCl3): 2.38 (s, 3H, --CH3), 3.36 (s, 2H, --NH2), 6.58 (s, 1H, --NH--), 7.47-7.60 (m, 2H, H7, H4), 7.98 (m, 1H, H8), 8.50 (m, 1H, H3), 9.26 (s, 1H, H1) .
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].C(Cl)(=O)C1C=CC=CC=1.[CH3:14][C:15]1[C:16]([NH2:25])=[C:17]2[C:22](=[CH:23][CH:24]=1)[CH:21]=[N:20][CH:19]=[CH:18]2.N>CC(C)=O.C(O)C>[CH3:14][C:15]1[C:16]([NH:25][C:2]([NH2:3])=[S:1])=[C:17]2[C:22](=[CH:23][CH:24]=1)[CH:21]=[N:20][CH:19]=[CH:18]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
CC=1C(=C2C=CN=CC2=CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C2C=CN=CC2=CC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
the remaining precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
The compound thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
the residue is triturated in a 75/25 (v/v) ethyl acetate/hexane mixture

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C2C=CN=CC2=CC1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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